N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide
Description
N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide is a structurally complex molecule featuring a benzamide core linked to a propenenyl moiety in the Z-configuration. This propenenyl group is substituted with a pyrazole ring bearing phenyl (position 1) and thiophen-2-yl (position 3) groups, while the amino group at position 3 is functionalized with a furan-2-ylmethyl substituent.
Synthesis of such compounds typically involves multi-step reactions, including condensation, refluxing in ethanol, and crystallization, as seen in analogous benzamide derivatives .
Properties
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-27(20-9-3-1-4-10-20)30-24(28(34)29-18-23-13-7-15-35-23)17-21-19-32(22-11-5-2-6-12-22)31-26(21)25-14-8-16-36-25/h1-17,19H,18H2,(H,29,34)(H,30,33)/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXGFYWICNSEG-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole, and benzoyl chloride. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the amide group may produce the corresponding amine.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo...} exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrazole ring is believed to enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest .
-
Antimicrobial Properties :
- The compound has shown promising antibacterial and antifungal activities. The furan moiety contributes to its ability to interact with microbial enzymes, potentially inhibiting their function .
- Anti-inflammatory Effects :
Synthesis of Derivatives
The synthesis of N-{(1Z)-3...} typically involves several key steps, including:
- Formation of the furan ring through cyclization reactions.
- Introduction of the pyrazole structure via condensation reactions.
- Functionalization at various positions to enhance biological activity.
This synthetic versatility allows for the creation of numerous derivatives that can be tailored for specific applications .
Material Science Applications
N-{(1Z)-3...} has potential applications in material science due to its unique electronic properties:
- Organic Electronics : The compound's structure may allow it to function as a semiconductor or in organic light-emitting diodes (OLEDs), where its ability to transport charge carriers efficiently is critical .
- Sensors : Its reactivity with various analytes could be harnessed for developing chemical sensors, particularly in detecting biological molecules or environmental pollutants .
Mechanism of Action
The mechanism of action of N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Amino Group Variations: The furan-2-ylmethyl group in the target compound may confer improved solubility compared to dimethylamino or allylamino groups due to its oxygen heteroatom .
- Benzamide Substitutions: The absence of substituents on the target’s benzamide contrasts with 4-methoxy derivatives, which could alter metabolic stability and binding affinity .
NMR Analysis
As demonstrated in , NMR chemical shifts in regions corresponding to protons near substituents (e.g., thiophene, furan) can reveal electronic environments. For the target compound:
- Thiophene protons (δ ~6.5–7.5 ppm) would exhibit distinct shifts compared to nitro- or chloro-substituted analogues due to sulfur’s polarizability .
- Furan-2-ylmethyl group protons (δ ~6.0–7.0 ppm) may show deshielding effects relative to dimethylamino groups (δ ~2.5–3.5 ppm) .
Physicochemical and Functional Implications
- Lipophilicity: The thiophene and furan groups in the target compound may enhance lipophilicity compared to nitro- or methoxy-substituted analogues, influencing membrane permeability .
- Bioactivity Potential: While highlights cytotoxicity in thiazole-based benzamides, the target’s pyrazole-thiophene scaffold could target different biological pathways, such as kinase inhibition .
Q & A
Q. What are effective synthetic routes for preparing this compound?
The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Use Suzuki-Miyaura or Ullmann-type couplings to assemble the pyrazole-thiophene and benzamide-furan moieties. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .
- Enamine formation : Optimize the (Z)-configured enamine through stereoselective condensation under acidic conditions, monitored by TLC .
- Key reagents : TBHP (tert-butyl hydroperoxide) and iodine-mediated domino reactions can enhance yield in heterocycle formation .
Q. How can the compound’s structure be rigorously characterized?
- X-ray crystallography : Resolve stereochemistry and confirm the (1Z)-configuration using single-crystal diffraction (e.g., Mo-Kα radiation, R-factor <0.065) .
- NMR/HRMS : Assign proton environments (e.g., furan methylene protons at δ 4.2–4.5 ppm) and validate molecular weight via high-resolution mass spectrometry .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .
Q. Which computational methods predict electronic properties and reactivity?
- DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and assess charge distribution. Compare with experimental UV-Vis data .
- Molecular docking : Screen for bioactivity by docking into protein targets (e.g., kinases) using AutoDock Vina, focusing on the pyrazole-thiophene moiety’s binding affinity .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational data?
- Benchmarking : Calibrate DFT functionals (e.g., CAM-B3LYP vs. ωB97XD) against experimental crystallographic bond lengths and angles .
- Solvent effects : Include PCM (Polarizable Continuum Model) in calculations to account for solvent polarity discrepancies in spectroscopic data .
Q. What strategies optimize synthetic yield via Design of Experiments (DoE)?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading). For example, TBHP concentration in oxidative steps significantly impacts yield .
- Response surface modeling : Apply central composite designs to identify optimal reaction conditions (e.g., 70°C, 2 h reflux in MeOH for >90% yield) .
Q. How do solvent and substituents influence supramolecular assembly?
- Cocrystal engineering : Co-crystallize with hydrogen-bond donors (e.g., aminobenzothiazole) in EtOH/water mixtures to stabilize π-π stacking and N–H···O interactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) disrupt planar conformations, reducing crystallinity; switch to THF or CHCl₃ for ordered packing .
Q. What mechanistic insights explain stability under varying pH conditions?
- Hydrolysis studies : Monitor degradation via LC-MS in buffered solutions (pH 1–13). The enamine bond is labile under acidic conditions, requiring stabilization via electron-withdrawing groups on the benzamide .
- Kinetic profiling : Use Arrhenius plots to determine activation energy for decomposition (e.g., Ea ~50 kJ/mol in pH 7.4 PBS) .
Q. How to analyze electron density distribution for reactivity prediction?
- AIM (Atoms in Molecules) theory : Calculate bond critical points (BCPs) to identify regions susceptible to electrophilic attack (e.g., high density at the furan oxygen) .
- NBO analysis : Quantify hyperconjugation effects (e.g., lone pair donation from furan O to adjacent C–N bond) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
